BenchChemオンラインストアへようこそ!

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide

NaV1.7 inhibitor indole sulfonamide SAR

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide (CAS 852139-25-4, CHEMBL2010816) is a synthetic indole-benzenesulfonamide hybrid that functions as a moderate-potency, state-dependent antagonist of the human voltage-gated sodium channel NaV1.7 (hNaV1.7). It displays an IC50 of 240 nM against partially inactivated hNaV1.7 channels in an automated PatchXpress electrophysiology assay and exhibits approximately 5.25‑fold selectivity over the cardiac isoform hNaV1.5 (IC50 = 1.26 µM).

Molecular Formula C17H17FN2O2S
Molecular Weight 332.39
CAS No. 852139-25-4
Cat. No. B2746368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide
CAS852139-25-4
Molecular FormulaC17H17FN2O2S
Molecular Weight332.39
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3
InChIKeyIDRJHCIQNSAZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide (CAS 852139-25-4): A Moderate-Potency NaV1.7 Sulfonamide Probe for Pain Target Validation


N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide (CAS 852139-25-4, CHEMBL2010816) is a synthetic indole-benzenesulfonamide hybrid that functions as a moderate-potency, state-dependent antagonist of the human voltage-gated sodium channel NaV1.7 (hNaV1.7) [1]. It displays an IC50 of 240 nM against partially inactivated hNaV1.7 channels in an automated PatchXpress electrophysiology assay and exhibits approximately 5.25‑fold selectivity over the cardiac isoform hNaV1.5 (IC50 = 1.26 µM) [1]. The compound is utilized as a pharmacological tool for interrogating NaV1.7-dependent nociceptive signaling and for benchmarking novel NaV1.7 inhibitor chemotypes in pain research programs [2][3].

Why N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide Cannot Be Replaced by Generic Indole Sulfonamide Analogs in NaV1.7 Research


Indole sulfonamide NaV1.7 inhibitors display steep structure–activity relationships (SAR) wherein minor substituent changes on the benzenesulfonamide ring profoundly alter channel potency, isoform selectivity, and state dependence [1]. The 4-fluoro substituent in N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide is critical: the unsubstituted phenyl analog (N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide) and the 4-methyl analog (N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide) are both reported as inactive (NE = no effect; IC50 > 10,000 nM) against NaV1.7 in the same assay platform [2]. Similarly, the 4-methoxy analog shows negligible activity [3]. Procuring a non-fluorinated or differently substituted generic indole sulfonamide thus risks complete loss of NaV1.7 pharmacology, invalidating experimental conclusions. The quantitative evidence below substantiates why this specific compound must be selected.

N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide: Head-to-Head Quantitative Differentiation Evidence


Potency Advantage Over Des-Fluoro and 4-Methyl Benzenesulfonamide Analogs at hNaV1.7

The target compound achieves an IC50 of 240 nM against partially inactivated human NaV1.7 in the PatchXpress assay [1]. In contrast, the des-fluoro analog (N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide) and the 4-methyl analog (N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide) are both classified as NE (no effect; IC50 > 10,000 nM) against the same target in comparable patch-clamp electrophysiology assays [2]. This represents a >41.7-fold improvement in inhibitory potency conferred by the 4-fluoro substituent. The 4-methoxy analog also lacks meaningful NaV1.7 activity [3].

NaV1.7 inhibitor indole sulfonamide SAR pain target

Isoform Selectivity Profile: hNaV1.7 vs. Cardiac hNaV1.5 Differentiation from Clinical Benchmark PF-05089771

The target compound exhibits an hNaV1.5 IC50 of 1.26 µM (PatchXpress), yielding a NaV1.7/NaV1.5 selectivity ratio of approximately 5.25‑fold [1]. In comparison, the clinical-stage arylsulfonamide PF-05089771 demonstrates hNaV1.7 IC50 = 11 nM and hNaV1.5 IC50 ~ 10 µM, yielding a selectivity ratio of ~909‑fold [2]. While PF-05089771 achieves superior selectivity, the target compound provides a distinctly different pharmacological profile—moderate potency with measurable but modest selectivity—that is valuable for probing the relationship between selectivity margin and therapeutic window in preclinical models [3].

NaV1.7 selectivity cardiac safety NaV1.5 PF-05089771

State-Dependent Inhibition: Preferential Binding to Inactivated vs. Resting hNaV1.7 Channels

The target compound displays pronounced state-dependent inhibition. Against partially inactivated hNaV1.7, the IC50 is 240 nM (PatchXpress) and 800 nM (manual patch clamp) [1]. Against the non-inactivated (resting) state of hNaV1.7, the IC50 rises to 3,000 nM (manual patch clamp), representing a 12.5‑fold rightward shift [1]. For comparison, PF-05089771 exhibits a much larger ~909‑fold shift (IC50 = 11 nM inactivated vs. ~10,000 nM resting), reflecting a stronger state-dependent trapping mechanism [2]. The milder state dependence of the target compound may translate to a different pharmacodynamic profile, making it a valuable tool for dissecting the contribution of state-dependent binding to analgesic efficacy vs. side-effect liability.

state-dependent inhibition NaV1.7 voltage-gated sodium channel PatchXpress

Rapid Potency Drop-Off Dictates Precise Structural Identity for NaV1.7 Pharmacology

Systematic SAR studies within the indole sulfonamide chemotype reveal that the 4-fluoro moiety on the benzenesulfonamide ring is a critical potency determinant. Compounds bearing 4‑H, 4‑CH3, or 4‑OCH3 substituents all show IC50 > 10,000 nM (NE) against hNaV1.7, while the 4-fluoro analog retains measurable inhibitory activity (IC50 = 240 nM) [1][2]. Even the closely related 3-fluorophenyl regioisomer and 4-chloro analog exhibit significant potency reductions based on class-level SAR trends, though direct data for these specific comparators are not available in the public domain [3]. This steep SAR underscores that only the precise 4-fluorobenzenesulfonamide substitution pattern yields the reported NaV1.7 pharmacology.

SAR indole sulfonamide NaV1.7 inhibitor fluorine substitution

Optimal Application Scenarios for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide in NaV1.7 Pain Research


Use as a Moderate-Potency Reference Standard for Benchmarking Novel NaV1.7 Inhibitor Chemotypes

The compound's well-defined IC50 of 240 nM (PatchXpress) and its 5.25‑fold NaV1.7/NaV1.5 selectivity ratio [1] make it an ideal reference standard for head-to-head potency and selectivity comparisons in medicinal chemistry optimization campaigns. Unlike ultra-potent clinical candidates (e.g., PF‑05089771, IC50 = 11 nM), its moderate potency allows sensitive detection of incremental SAR improvements, while its measurable but modest selectivity provides a realistic baseline for improving isoform discrimination [2].

State-Dependence Profiling in Voltage-Clamp Electrophysiology Studies

The 12.5‑fold difference between inactivated-state (IC50 = 240 nM) and resting-state (IC50 = 3,000 nM) inhibition quantifies a mild state-dependent binding mechanism [1]. This profile is valuable for calibrating automated electrophysiology platforms (e.g., PatchXpress, IonWorks) and for serving as a comparator to distinguish high-state-dependence inhibitors (e.g., PF‑05089771, ~909‑fold shift) from low-state-dependence blockers [3]. Researchers can use this compound to validate assay conditions and to probe how state dependence influences use-dependent block kinetics.

Negative Control Validation in NaV1.7 SAR Studies Using Structurally Matched Inactive Analogs

The availability of structurally identical but pharmacologically inactive analogs (des-fluoro and 4-methyl derivatives, both IC50 > 10,000 nM) allows robust negative control experiments [1][2]. Researchers can pair the active 4-fluoro compound with these inactive analogs to confirm that observed biological effects are specifically mediated through NaV1.7 inhibition, eliminating confounding off-target effects common to the indole-sulfonamide scaffold. This matched-pair experimental design strengthens mechanistic conclusions in target validation studies [3].

Pharmacological Tool for NaV1.7-Dependent Nociception Studies in Cellular Models

Given NaV1.7's validated role in pain signaling, the compound serves as a pharmacological probe for dissecting NaV1.7 contributions to nociceptor excitability in DRG neuron cultures and heterologous expression systems [1]. Its sub-micromolar potency (IC50 = 240 nM) is sufficient for use at concentrations achievable in cell-based assays (typically 0.1–10 µM), while its measurable NaV1.5 window informs the upper concentration limit to avoid cardiac isoform engagement [2]. This makes it suitable for mechanistic studies where complete NaV1.7 ablation is not required but graded inhibition is informative [3].

Quote Request

Request a Quote for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.